N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
Overview
Description
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide, also known as DCTN, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell proliferation and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide in lab experiments is its potential as an anticancer agent. It has been shown to be effective in inhibiting the growth of cancer cells both in vitro and in vivo. However, one limitation of using N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity while maintaining efficacy.
Future Directions
There are several future directions for research on N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide. One area of interest is the development of more potent derivatives of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide with improved efficacy and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide and its potential as a therapeutic agent for other diseases besides cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide in order to maximize its therapeutic potential while minimizing toxicity.
Scientific Research Applications
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O4S/c16-13-5-4-10(6-14(13)17)8-21-9-18-15(19-21)20-27(25,26)12-3-1-2-11(7-12)22(23)24/h1-7,9H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYVOHJQIRUBIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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